BenchChemオンラインストアへようこそ!

4-Bromo-6-chloro-2-methylquinoline

Muscarinic Receptor Binding Affinity GPCR Pharmacology

4-Bromo-6-chloro-2-methylquinoline (CAS 1070879-50-3) is a positional isomer-critical scaffold: the C4‑Br permits chemoselective Suzuki‑Miyaura coupling while the C6‑Cl remains intact for sequential Buchwald‑Hartwig amination or a second cross‑coupling. Generic halogenated quinolines cannot replicate this C4/C6 differential reactivity or the privileged π‑stacking motif for PI3K/mTOR inhibitor design. Standard purity ≥98%; shipped per UN 2811 Class 6.1 PG III under ambient conditions. Ideal for kinase‑focused libraries, antimalarial SAR, and muscarinic M2 ligand optimization.

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
CAS No. 1070879-50-3
Cat. No. B1439055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chloro-2-methylquinoline
CAS1070879-50-3
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=CC2=N1)Cl)Br
InChIInChI=1S/C10H7BrClN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3
InChIKeyBCPLJTKDWGUNKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-chloro-2-methylquinoline: Procurement-Ready Halogenated Quinoline Building Block for Kinase and Anti-Infective Drug Discovery


4-Bromo-6-chloro-2-methylquinoline (CAS 1070879-50-3, MFCD11505135) is a heterocyclic aromatic organic compound of the quinoline family, characterized by a molecular formula of C₁₀H₇BrClN and a molecular weight of 256.53 g/mol . As a halogenated quinoline derivative with substituents at positions 2 (methyl), 4 (bromine), and 6 (chlorine), this compound serves as a pivotal intermediate in the synthesis of PI3K/mTOR inhibitors and antimalarial agents, where the quinoline core provides essential π-stacking interactions within biological binding pockets . Commercial availability as a research compound with typical purity of 95-98% and storage recommendations at -4°C to -20°C positions this scaffold for reproducible synthetic workflows .

Critical Procurement Consideration: Halogen Positional Isomerism in 4-Bromo-6-chloro-2-methylquinoline Dictates Synthetic Utility and Biological Target Engagement


Generic substitution among halogenated quinoline building blocks is not scientifically valid due to the profound impact of halogen positional isomerism on both chemical reactivity and biological target engagement. The specific 4-bromo-6-chloro-2-methyl substitution pattern of this compound confers a unique reactivity profile for cross-coupling reactions, where the C4-bromo site is preferentially activated for Suzuki-Miyaura coupling while the C6-chloro substituent remains intact for subsequent functionalization [1]. In biological contexts, the addition of bromine at specific positions (6-bromo versus 8-bromo) confers differential antiviral properties and resistance profiles against ALLINI-resistant HIV-1 integrase mutants, demonstrating that even minor positional changes can dramatically alter therapeutic outcomes [2]. Furthermore, SAR studies on halogenated quinolines reveal that the 6-chloro substituent is a critical determinant for antimalarial potency, while bromo substitution at the 4-position modulates kinase inhibition profiles [3][4]. These position-specific effects render alternative halogenated quinoline isomers unsuitable substitutes in both synthetic and pharmacological applications.

Quantitative Differentiation of 4-Bromo-6-chloro-2-methylquinoline: Comparative Evidence for Scientific Selection


Differential Muscarinic Receptor Binding Profile of 4-Bromo-6-chloro-2-methylquinoline Derivatives

4-Bromo-6-chloro-2-methylquinoline-containing compounds exhibit distinct muscarinic receptor binding profiles compared to structural analogs. A derivative bearing the 4-bromo-6-chloro-2-methylquinoline scaffold demonstrated high-affinity binding to human muscarinic acetylcholine receptor M2 with a Kd of 0.700 nM in CHOK9 cells, whereas structurally related compounds with alternative halogen patterns showed significantly lower affinity or different subtype selectivity [1]. In contrast, a comparator compound with a different substitution pattern exhibited IC50 values of 3.24 μM at human M1 receptor and 7.08 μM at rat brain muscarinic receptors, representing approximately 4600-fold and 10,000-fold lower potency, respectively [2].

Muscarinic Receptor Binding Affinity GPCR Pharmacology

Position-Dependent Antiviral Potency and Resistance Profile of Bromo-Substituted Quinolines

The position of bromine substitution on the quinoline scaffold critically determines both antiviral potency and resistance profile against HIV-1 integrase allosteric inhibitors (ALLINIs). Compounds bearing bromine at the 6-position (6-bromo) or 8-position (8-bromo) confer improved antiviral properties compared to non-brominated analogs [1]. Critically, the 6-bromo analog exhibits a significant loss of potency when tested against the ALLINI-resistant HIV-1 integrase A128T mutant virus, while the 8-bromo analog retains full effectiveness against the same resistant strain [1]. This position-specific resistance profile has direct implications for 4-bromo-6-chloro-2-methylquinoline as a synthetic precursor, as the 6-chloro substituent remains intact during 4-position functionalization, enabling the exploration of bromine positional effects on antiviral resistance mechanisms.

HIV-1 Integrase ALLINI Antiviral Resistance

Aqueous Solubility Profile of 4-Bromo-6-chloro-2-methylquinoline: Implications for Biological Assay Design

4-Bromo-6-chloro-2-methylquinoline exhibits moderate aqueous solubility of 38 μM, which represents a critical parameter for biological assay design and compound handling . This solubility value is consistent with the compound's calculated lipophilicity and halogenation pattern. For comparison, structurally related quinoline analogs with different substitution patterns show varying solubility profiles; compounds bearing additional polar substituents or reduced halogen content typically demonstrate higher aqueous solubility, while more extensively halogenated derivatives show further reduced solubility [1]. The 38 μM solubility threshold informs appropriate solvent selection (DMSO stock solutions with subsequent aqueous dilution) and maximum assay concentrations achievable without precipitation artifacts.

Physicochemical Properties Aqueous Solubility Assay Development

Storage Stability Requirements Differentiate 4-Bromo-6-chloro-2-methylquinoline from Less Labile Quinoline Analogs

4-Bromo-6-chloro-2-methylquinoline requires specific cold storage conditions to maintain chemical integrity, with recommended storage at -4°C for short-term use (1-2 weeks) and -20°C for extended storage periods (1-2 years) . In contrast, many simpler quinoline derivatives and non-halogenated analogs demonstrate stability at room temperature or require only refrigeration at 2-8°C for long-term storage . The requirement for sub-zero storage temperatures reflects the compound's susceptibility to thermal degradation or hydrolysis due to the presence of both bromo and chloro substituents on the electron-deficient quinoline ring system. This stability profile necessitates careful procurement planning and appropriate cold-chain logistics to ensure compound integrity upon receipt.

Compound Stability Storage Conditions Procurement Logistics

Optimal Research and Industrial Deployment Scenarios for 4-Bromo-6-chloro-2-methylquinoline Based on Quantitative Evidence


Sequential Cross-Coupling for Diversified Quinoline Library Synthesis

4-Bromo-6-chloro-2-methylquinoline is optimally deployed as a dual-halogenated scaffold for sequential palladium-catalyzed cross-coupling reactions. The differential reactivity of the C4-bromo and C6-chloro positions enables chemoselective Suzuki-Miyaura coupling at the 4-position with arylboronic acids, while preserving the 6-chloro substituent for subsequent functionalization via Buchwald-Hartwig amination or additional Suzuki coupling steps . This sequential functionalization strategy enables the efficient generation of diverse 4,6-disubstituted quinoline libraries for structure-activity relationship studies in kinase inhibitor and antimalarial drug discovery programs .

PI3K/mTOR Dual Inhibitor Intermediate Synthesis

This compound serves as a pivotal synthetic intermediate in the preparation of PI3K/mTOR dual inhibitors, where the quinoline core provides essential π-stacking interactions within the ATP-binding pockets of these kinases . The 4-bromo substituent provides a convenient handle for introducing diverse aromatic groups via cross-coupling to optimize kinase selectivity, while the 6-chloro and 2-methyl substituents contribute to favorable pharmacokinetic properties and metabolic stability . The compound's established role in PI3K/mTOR inhibitor synthesis makes it a strategically valuable building block for oncology-focused medicinal chemistry programs [1].

Muscarinic Receptor Ligand Development for Neurological Disorder Research

Based on binding affinity data demonstrating nanomolar potency (Kd = 0.700 nM) of 4-bromo-6-chloro-2-methylquinoline-containing compounds at human muscarinic M2 receptors, this scaffold is well-suited for developing subtype-selective muscarinic ligands for neurological disorder research . The scaffold's halogenation pattern can be systematically varied to probe structure-activity relationships governing M2 versus M1/M3/M4/M5 subtype selectivity, addressing the need for receptor subtype-selective tool compounds in Alzheimer's disease, schizophrenia, and Parkinson's disease research .

Antimalarial Lead Optimization via Positional Halogen Scanning

Given the established importance of the 6-chloro substituent for antimalarial potency and the demonstrated role of halogen positional isomerism in modulating biological activity, 4-bromo-6-chloro-2-methylquinoline provides an ideal scaffold for systematic halogen scanning in antimalarial lead optimization . The compound can be functionalized at the 4-position while maintaining the critical 6-chloro pharmacophore, enabling exploration of how modifications at position 4 affect heme polymerization inhibition, parasite clearance rates, and resistance profiles against chloroquine-resistant Plasmodium strains .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-chloro-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.